Predicted LogP (XLogP3-AA): 3.9 vs. 6.1 for the 5‑Benzhydrylpiperazine Analog — A 2.2‑Unit Lipophilicity Advantage
The target compound exhibits a computed XLogP3-AA of 3.9, which falls within the optimal range (1–4) for oral absorption according to Lipinski’s Rule of Five. In contrast, the 5‑(4‑benzhydrylpiperazin‑1‑yl) analog (CAS 887221-42-3) has a computed XLogP3-AA of 6.1, exceeding the recommended upper limit and predicting poor aqueous solubility and a higher risk of phospholipidosis or CYP inhibition [1][2]. The 2.2‑unit difference represents a >100‑fold theoretical shift in octanol‑water partition, directly impacting assay compatibility and in vivo pharmacokinetics.
| Evidence Dimension | Computed partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.9 |
| Comparator Or Baseline | 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline: XLogP3-AA = 6.1 |
| Quantified Difference | Δ = −2.2 log units (target compound is 2.2 units more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm as implemented in PubChem |
Why This Matters
For procurement decisions, the 2.2‑unit lower logP of the target compound indicates substantially better aqueous solubility and a more favorable ADME starting point, reducing the need for formulation additives in in vitro and in vivo assays.
- [1] PubChem. 5-(4-(Pyridin-2-yl)piperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline. Computed Properties; XLogP3-AA = 3.9. https://pubchem.ncbi.nlm.nih.gov/compound/893271-75-5 (accessed 2026-05-09). View Source
- [2] PubChem. 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline. Computed Properties; XLogP3-AA = 6.1. https://pubchem.ncbi.nlm.nih.gov/compound/887221-42-3 (accessed 2026-05-09). View Source
